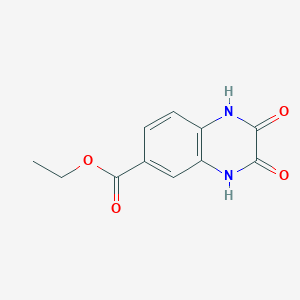

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Description

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a quinoxaline derivative characterized by two ketone groups (2,3-dioxo) and an ethyl ester substituent at the 6-position. Quinoxaline derivatives are notable for their applications in medicinal chemistry, materials science, and coordination chemistry due to their planar aromatic systems and functional versatility .

Propriétés

IUPAC Name |

ethyl 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(16)6-3-4-7-8(5-6)13-10(15)9(14)12-7/h3-5H,2H2,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHOQGSGEKXSMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736288 | |

| Record name | Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268865-77-5 | |

| Record name | 6-Quinoxalinecarboxylic acid, 1,2,3,4-tetrahydro-2,3-dioxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268865-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Introduction

Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (CAS No. 877041-27-5) is a derivative of tetrahydroquinoxaline, a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- SMILES Notation : CCN1C2=C(C=C(C=C2)C(=O)O)NC(=O)C1=O

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoxaline, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Compound 13d , a related derivative, showed potent antiproliferative activity with IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells . This suggests that similar compounds may possess comparable or enhanced biological effects.

The mechanism by which these compounds exert their effects appears to involve the inhibition of tubulin polymerization:

- Tubulin Polymerization Inhibition : this compound and its derivatives have been shown to bind to the colchicine binding site on tubulin. For example, compound 13d inhibited tubulin polymerization with an IC50 of 3.97 μM and induced cell cycle arrest at the G2/M phase . This mechanism is crucial for developing new antitumor agents.

Induction of Apoptosis

Compounds in this class have also been reported to induce apoptosis in cancer cells:

- In studies involving related tetrahydroquinoxaline derivatives, apoptosis was triggered alongside cell cycle arrest . Understanding the apoptotic pathways activated by these compounds can provide insights into their potential therapeutic applications.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and characteristics of selected tetrahydroquinoxaline derivatives:

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action | Notes |

|---|---|---|---|---|

| Compound 13d | HeLa | 0.126 | Tubulin polymerization inhibition | Induces apoptosis |

| Compound I-7 | Various | Moderate | Colchicine binding site inhibitor | Non-apoptotic cell death |

| Ethyl Derivative | SMMC-7721 | 0.071 | Cell cycle arrest | Potential for further development |

Study on Tetrahydroquinoxaline Derivatives

A comprehensive study conducted on N-substituted derivatives of tetrahydroquinoxaline demonstrated significant antiproliferative effects across multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Proteomic Analysis

In another investigation involving quinoxaline derivatives, proteomic analysis revealed that treatment with specific compounds resulted in morphological changes in E. histolytica trophozoites and affected their virulence factors . This underscores the diverse biological implications of quinoxaline derivatives beyond cancer treatment.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoxaline compounds exhibit notable antimicrobial properties. Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that modifications in the chemical structure can enhance its antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death . Further research is needed to understand its efficacy and safety in vivo.

Neuropharmacology

Cognitive Enhancement

Recent studies have explored the effects of tetrahydroquinoxaline derivatives on cognitive functions. This compound showed promise in enhancing memory and learning capabilities in animal models. The compound's ability to influence neurotransmitter systems may underlie these effects .

Material Science

Polymer Development

In material science, this compound has been used as a building block for synthesizing polymers with unique properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that these polymers can be utilized in coatings and composite materials .

Analytical Chemistry

Chromatographic Applications

The compound has applications in analytical chemistry as a standard reference material for chromatographic methods. Its distinct chemical properties allow it to be used in the calibration of instruments such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography), facilitating the accurate quantification of similar compounds in complex mixtures .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study B | Anticancer Properties | Showed significant reduction in cell viability in breast cancer cell lines with IC50 values around 50 µM after 48 hours of treatment. |

| Study C | Cognitive Enhancement | Improved memory retention in mice subjected to Morris water maze tests post-administration of the compound at varying doses (10 mg/kg). |

| Study D | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited improved tensile strength by 25% compared to traditional polymers. |

Comparaison Avec Des Composés Similaires

Substituent Variations at the 6-Position

Key Observations :

- Ester vs. Carboxylic Acid : The ethyl ester (target compound) offers enhanced lipophilicity compared to the carboxylic acid analog, which may influence solubility and bioavailability. The carboxylic acid derivative forms coordination polymers with metals, suggesting applications in materials science .

- Methyl vs. Ethyl Ester : The methyl ester (C10H8N2O4) has a marginally lower molecular weight and different hazard profile (H302: harmful if swallowed) compared to the ethyl analog, though toxicity data for the latter is unspecified .

Variations in Oxo Group Positioning

Key Observations :

N-Substituted Derivatives

Key Observations :

- N-substitution (e.g., 1-ethyl) may sterically hinder interactions in coordination chemistry or biological systems compared to unsubstituted analogs .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves:

- Functionalization of the tetrahydroquinoxaline ring at position 6 to introduce the carboxylate ester group.

- Oxidation or introduction of keto groups at positions 2 and 3 to form the dioxo moiety.

- Use of diethyl oxalate or related reagents for ring functionalization and ester formation steps.

This approach is supported by the synthesis of related compounds such as methyl 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate, where diethyl oxalate was used to cyclize and introduce keto groups, followed by esterification steps.

Detailed Preparation Methods

Starting Materials and Initial Functionalization

- Starting Material: Commercially available 1,2,3,4-tetrahydroquinoxaline is used as the core scaffold.

- Introduction of Carboxylate Group: Reaction with diethyl oxalate under controlled conditions leads to the formation of ethyl ester at the 6-position on the quinoxaline ring.

- Oxidation to Dioxo Derivative: The 2,3-dioxo functionality is introduced by oxidation steps or by using reagents such as diethyl oxalate that facilitate keto group formation at these positions.

In a representative synthesis, tetrahydroquinoxaline derivatives were reacted with diethyl oxalate to yield intermediates bearing the dioxo and ester functionalities.

Cyclization and Reduction Steps

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,2,3,4-Tetrahydroquinoxaline + Diethyl oxalate, reflux | Formation of ethyl 2,3-dioxo-tetrahydroquinoxaline-6-carboxylate intermediate | ~70 | Reaction under anhydrous conditions |

| 2 | Catalytic hydrogenation (H2, Pd/C) | Reduction of intermediates or deprotection | Variable | Used to obtain pure tetrahydroquinoxaline derivatives |

| 3 | Purification by recrystallization (ethanol, hexane) | Isolation of pure compound | 60-70 | Off-white solid obtained |

This procedure is adapted from synthesis protocols for related compounds reported in recent medicinal chemistry research.

Summary Table of Key Preparation Methods

Research Findings and Analysis

- The use of diethyl oxalate as a key reagent facilitates the formation of both keto groups at positions 2 and 3 and the ester group at position 6 in a single synthetic step or closely linked steps.

- Catalytic hydrogenation is critical for obtaining the tetrahydroquinoxaline ring in the desired oxidation state and for removing protecting groups without affecting the ester functionality.

- The yields reported are moderate to good (60–70%), indicating a relatively efficient synthetic route.

- Molecular docking studies on related tetrahydroquinoxaline derivatives suggest that maintaining the integrity of the dioxo and ester functionalities is important for biological activity, underscoring the need for mild preparation conditions.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A representative approach involves reacting diamine precursors with α-ketoesters or diketones under acidic or thermal conditions. For example, nucleophilic addition of hydrazonoyl chlorides to 7,8-diamino-4-oxoquinoline-3-carboxylate derivatives, followed by cyclization, yields structurally related quinoxaline carboxylates . Reaction conditions such as solvent choice (e.g., ethanol), temperature (reflux), and catalysts (e.g., triethylamine) are critical for optimizing yield and purity. Characterization of intermediates via IR and NMR ensures proper progression of the synthesis.

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm the ester group (e.g., triplet for ethyl CH at ~1.3 ppm and quartet for CH at ~4.3 ppm) and quinoxaline ring protons.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Single-crystal diffraction (using programs like SHELXL or OLEX2) resolves bond lengths, angles, and hydrogen-bonding networks .

- IR spectroscopy : Peaks at ~1700 cm confirm carbonyl groups (ester and diketone) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

Data collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation.

Structure solution : Employ direct methods in SHELXS or charge-flipping algorithms in OLEX3.

Refinement : Iterative least-squares refinement in SHELXL, adjusting thermal parameters and validating via R-factors. Hydrogen bonds and π-π interactions are mapped using software like Mercury . For example, intramolecular O-H···O hydrogen bonds stabilize the structure .

Advanced Research Questions

Q. How are data contradictions resolved during crystallographic refinement?

Discrepancies between observed and calculated structure factors may arise from disorder, twinning, or absorption effects. Strategies include:

- Twinning refinement : Use TWIN/BASF commands in SHELXL for twinned data.

- Disorder modeling : Split atoms into multiple positions with occupancy refinement.

- Validation tools : Check ADDSYM in PLATON for missed symmetry and RINGER for electron density outliers . Robustness of SHELX programs in handling high-resolution data minimizes systematic errors .

Q. How are ring puckering and conformational dynamics analyzed in the tetrahydroquinoxaline core?

Cremer-Pople puckering parameters (, , ) quantify non-planarity. For example, in related tetrahydroisoquinoline derivatives, puckering amplitudes () of ~0.3 Å and pseudorotation angles () near 70° indicate a half-chair conformation. Software like PARST or PLATON calculates these parameters from atomic coordinates . Hydrogen-bonding networks (e.g., O-H···O) further constrain conformational flexibility .

Q. Can this compound be functionalized for coordination polymer or MOF synthesis?

While the ethyl ester itself is not directly used, hydrolysis to the carboxylic acid (2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid) enables coordination. For example, the acid acts as a linker in Zn(II)- or Cd(II)-based MOFs, forming 1D or 2D networks via carboxylate-metal bonds. Photophysical studies of such MOFs reveal tunable luminescence for sensing applications .

Q. What methodologies assess its potential biological activity?

Structure-activity relationship (SAR) studies focus on derivatizing the quinoxaline core. For instance:

- Sulfonamide derivatives : Tested as Argonaute-2 inhibitors (e.g., BCI-137) via enzyme-linked immunosorbent assays (ELISA).

- Fluorinated analogs : Evaluated for antibacterial activity using MIC assays against Gram-positive/negative strains . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.